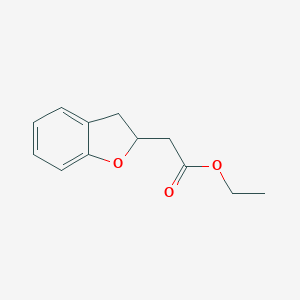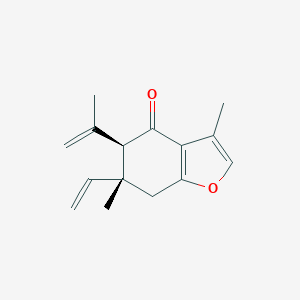
2-Vinyl-4,6-dimethylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Vinyl-4,6-dimethylpyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a heterocyclic compound that consists of a pyrimidine ring and a vinyl group. The compound has been extensively studied for its synthesis methods, mechanism of action, and biochemical and physiological effects. In
作用機序
The mechanism of action of 2-Vinyl-4,6-dimethylpyrimidine is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of enzymes involved in DNA replication and cell division, leading to cell death. The compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of several types of bacteria and fungi, making it a potential candidate for the development of new antibiotics and antifungal agents. The compound has also been shown to induce cell death in cancer cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
2-Vinyl-4,6-dimethylpyrimidine has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize, and its properties can be easily modified through chemical modifications. However, the compound is highly reactive and can be toxic at high concentrations, making it challenging to work with.
将来の方向性
There are several future directions for the research on 2-Vinyl-4,6-dimethylpyrimidine. One potential direction is the development of new drugs and therapies based on the compound's antimicrobial, antifungal, and antitumor properties. Another potential direction is the development of new fluorescent probes for the detection of nucleic acids. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in scientific research.
Conclusion:
In conclusion, this compound is a unique and promising compound that has gained significant attention in the field of scientific research. Its potential applications in drug development, fluorescent probe development, and cancer therapy make it a promising candidate for future research. However, further research is needed to fully understand the compound's mechanism of action and its potential advantages and limitations for lab experiments.
合成法
The synthesis of 2-Vinyl-4,6-dimethylpyrimidine can be achieved through several methods, including the reaction of 2,4,6-trimethylpyrimidine with acetylene, the reaction of 2,4,6-trimethylpyrimidine with vinyl bromide, or the reaction of 2,4,6-trimethylpyrimidine with 1,3-butadiene. The reaction conditions and catalysts used in the synthesis process can significantly affect the yield and purity of the final product.
科学的研究の応用
2-Vinyl-4,6-dimethylpyrimidine has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial, antifungal, and antitumor properties, making it a promising candidate for the development of new drugs and therapies. The compound has also been studied for its potential use as a fluorescent probe for the detection of nucleic acids.
特性
IUPAC Name |
2-ethenyl-4,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-4-8-9-6(2)5-7(3)10-8/h4-5H,1H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSWBCKXMSQPIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

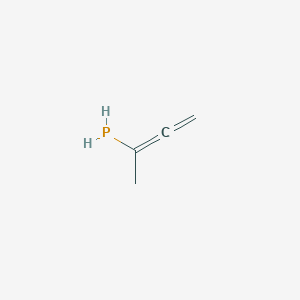

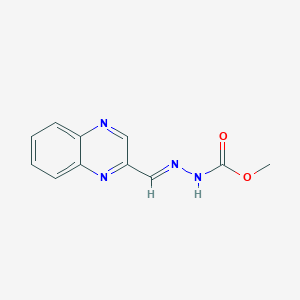
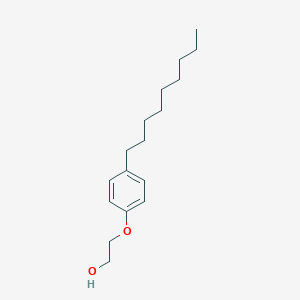

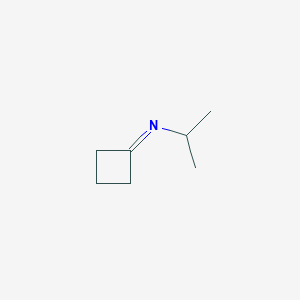


![7-Fluorobenzo[d]isothiazole](/img/structure/B144599.png)

